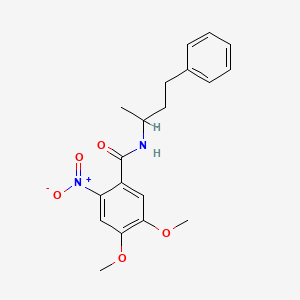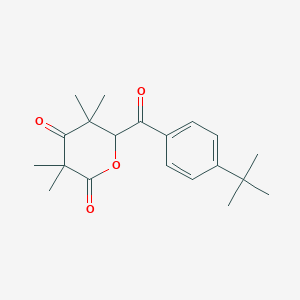
6-(4-tert-butylbenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione
Übersicht
Beschreibung
6-(4-tert-butylbenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione, commonly known as BTTDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTTDP is a yellow crystalline powder that is soluble in organic solvents and is widely used in research laboratories.
Wirkmechanismus
The mechanism of action of BTTDP involves the absorption of light energy, which leads to the formation of a reactive species that can initiate polymerization reactions or induce fluorescence. The absorption of light by BTTDP results in the formation of a triplet excited state, which can interact with other molecules to form radicals that can initiate polymerization reactions. In biological imaging, BTTDP can be used to detect the presence of certain biomolecules by binding to them and emitting fluorescence upon excitation with light.
Biochemical and Physiological Effects:
BTTDP has no known biochemical or physiological effects in living organisms. However, it is important to note that BTTDP should be handled with care as it is a potentially hazardous chemical.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of BTTDP is its high purity and stability, which makes it an ideal compound for use in research laboratories. BTTDP is also highly soluble in organic solvents, which makes it easy to handle and use in various applications. However, one of the limitations of BTTDP is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the use of BTTDP in scientific research. One potential application is in the development of new photoinitiators for polymer chemistry. BTTDP can be modified to produce new compounds with improved properties, such as increased reactivity or selectivity. Another potential application is in the development of new fluorescent probes for biological imaging. BTTDP can be modified to produce new compounds with improved sensitivity or specificity for certain biomolecules. Finally, BTTDP can be used as a starting material for the synthesis of new compounds with potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
BTTDP has been extensively used in scientific research due to its potential applications in various fields. BTTDP is widely used as a photoinitiator in polymer chemistry, which involves the use of light to initiate polymerization reactions. BTTDP is also used as a fluorescent probe in biological imaging, where it can be used to detect the presence of certain biomolecules. Furthermore, BTTDP has been used as a sensitizer in dye-sensitized solar cells, which are a promising alternative to traditional silicon-based solar cells.
Eigenschaften
IUPAC Name |
6-(4-tert-butylbenzoyl)-3,3,5,5-tetramethyloxane-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-18(2,3)13-10-8-12(9-11-13)14(21)15-19(4,5)16(22)20(6,7)17(23)24-15/h8-11,15H,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGWTRBFXOJBBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(=O)C(C1=O)(C)C)C(=O)C2=CC=C(C=C2)C(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl {3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B3981501.png)
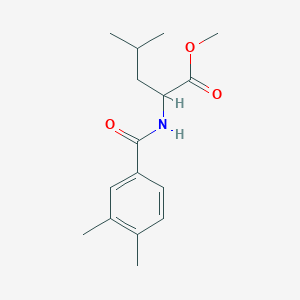
![N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-pyrimidin-2-ylpiperidine-4-carboxamide](/img/structure/B3981508.png)
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-methyl-3-nitrobenzamide](/img/structure/B3981530.png)

![methyl 4-(3-{[(3'-fluoro-4-biphenylyl)amino]carbonyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B3981535.png)
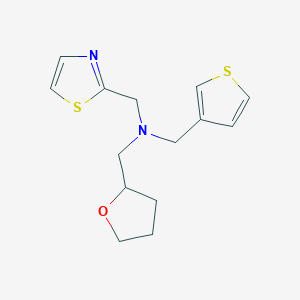
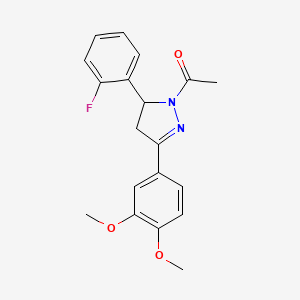
![2-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3981549.png)
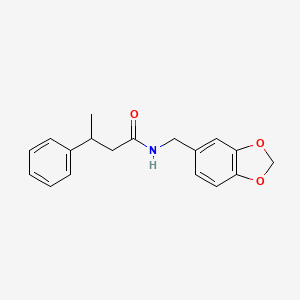
![1-(3-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B3981563.png)
![3-hydroxy-3-({[3-(1H-indazol-1-yl)propyl]amino}methyl)-1-methyl-2-piperidinone](/img/structure/B3981567.png)
